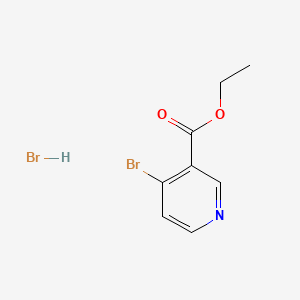
Ethyl 4-bromonicotinate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromonicotinate hydrobromide is an organic compound with the molecular formula C8H9Br2NO2. It is a derivative of nicotinic acid, where the ethyl ester is brominated at the 4-position and subsequently converted to its hydrobromide salt. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromonicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The process begins with the esterification of nicotinic acid to form ethyl nicotinate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated product is then treated with hydrobromic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromonicotinate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 4-aminonicotinate or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Ethyl 4-aminonicotinate, ethyl 4-thionicotinate.
Reduction: Ethyl 4-aminonicotinate.
Oxidation: 4-bromonicotinic acid
Scientific Research Applications
Ethyl 4-bromonicotinate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacturing of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ethyl 4-bromonicotinate hydrobromide involves its interaction with specific molecular targets. The bromine atom at the 4-position makes it a reactive site for nucleophilic substitution, allowing it to form covalent bonds with various biological molecules. This reactivity can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Ethyl 4-bromonicotinate hydrobromide can be compared with other brominated nicotinates and nicotinic acid derivatives:
Ethyl nicotinate: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromonicotinic acid: Similar bromination but lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-bromonicotinate: Brominated at a different position, leading to different reactivity and applications
This compound stands out due to its specific bromination pattern and the presence of both the ethyl ester and hydrobromide salt, which confer unique properties and reactivity.
Properties
IUPAC Name |
ethyl 4-bromopyridine-3-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQWHTLDZJIQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














